2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one
Overview
Description
2-amino-5-bromo-6-(4-fluorobenzyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H9BrFN3O and its molecular weight is 298.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomeric Behavior and Crystal Packing
Research by Gerhardt and Bolte (2016) explored the tautomeric behavior of pyrimidin-4-one derivatives, including a close relative of the compound , demonstrating the compound's ability to adopt different tautomeric forms within crystal structures. This study highlighted the hydrogen bonding patterns and interactions with various coformers, offering insights into the compound's structural versatility and potential for forming diverse crystalline assemblies (Gerhardt & Bolte, 2016).
Antiviral Activity
Singh, Singh, and Balzarini (2013) investigated the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with varied substituents at the C-6 position, evaluating their antiviral activities. This study found that structural variations at the C-6 position impact the antiviral activity of these derivatives, providing a foundation for developing novel antiviral agents (Singh, Singh, & Balzarini, 2013).
Analogues and Derivatives
Research on the preparation of derivatives and analogues of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) by Fan and Cheng (1993) expands on the chemical versatility and potential applications of the compound . This study explored various substitutions on the pyrimidine ring, contributing to the understanding of the compound's chemical properties and potential for further pharmacological exploration (Fan & Cheng, 1993).
Fluorescent Sensor Applications
Yadav and Singh (2018) developed a turn-on ESIPT-based fluorescent sensor for aluminum ion detection, using a related pyrimidin-4(3H)-one derivative. This research demonstrates the potential of such compounds in sensor applications, specifically for metal ion detection and imaging in biological contexts (Yadav & Singh, 2018).
Properties
IUPAC Name |
2-amino-5-bromo-4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3O/c12-9-8(15-11(14)16-10(9)17)5-6-1-3-7(13)4-2-6/h1-4H,5H2,(H3,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISBLEMAXQJMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C(=O)NC(=N2)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.